molecular formula C14H11IN2 B275745 1-benzyl-2-iodo-1H-benzimidazole

1-benzyl-2-iodo-1H-benzimidazole

Cat. No. B275745
M. Wt: 334.15 g/mol
InChI Key: PZILGOUWKSNMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-2-iodo-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. It has been studied extensively due to its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of 1-benzyl-2-iodo-1H-benzimidazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of various enzymes involved in cancer cell growth and proliferation. It may also act by disrupting the cell membrane of bacteria and fungi, leading to their death. Additionally, it may interfere with the replication of the herpes simplex virus.
Biochemical and Physiological Effects
Studies have shown that 1-benzyl-2-iodo-1H-benzimidazole has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce the expression of various proteins involved in cancer cell growth and proliferation. It has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-2-iodo-1H-benzimidazole in lab experiments is its potent activity against cancer cells, bacteria, fungi, and viruses. This makes it a promising candidate for further research and development. However, one limitation is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on 1-benzyl-2-iodo-1H-benzimidazole. One direction is to investigate its potential use in combination with other anticancer agents to enhance its efficacy and reduce toxicity. Another direction is to explore its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, more studies are needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.

Synthesis Methods

The synthesis of 1-benzyl-2-iodo-1H-benzimidazole can be achieved through a multi-step process. The first step involves the reaction of o-phenylenediamine with benzyl chloride to form N-benzyl-o-phenylenediamine. The second step involves the reaction of N-benzyl-o-phenylenediamine with iodine monochloride to form 1-benzyl-2-iodo-1H-benzimidazole.

Scientific Research Applications

1-benzyl-2-iodo-1H-benzimidazole has been studied for its potential use in various scientific research applications, including as an anticancer agent, antimicrobial agent, and antiviral agent. Studies have shown that 1-benzyl-2-iodo-1H-benzimidazole exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have antimicrobial activity against a range of bacteria and fungi, including Staphylococcus aureus and Candida albicans. Furthermore, it has been shown to have antiviral activity against the herpes simplex virus.

properties

IUPAC Name

1-benzyl-2-iodobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2/c15-14-16-12-8-4-5-9-13(12)17(14)10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZILGOUWKSNMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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